molecular formula C21H22N6O B14927506 1-ethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14927506
M. Wt: 374.4 g/mol
InChI Key: MTZPTLHUJQNBGW-UHFFFAOYSA-N
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Description

1-ETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole and pyridine ring system

Preparation Methods

The synthesis of 1-ETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step synthetic routes. The preparation begins with the synthesis of the pyrazole and pyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethyl halides, hydrazines, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-ETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

1-ETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-ETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-ETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-ETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of pyrazole and pyridine rings, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

1-ethyl-N-[2-(3-methylpyrazol-1-yl)ethyl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H22N6O/c1-3-27-20-18(14-23-27)17(13-19(24-20)16-7-5-4-6-8-16)21(28)22-10-12-26-11-9-15(2)25-26/h4-9,11,13-14H,3,10,12H2,1-2H3,(H,22,28)

InChI Key

MTZPTLHUJQNBGW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCN4C=CC(=N4)C

Origin of Product

United States

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